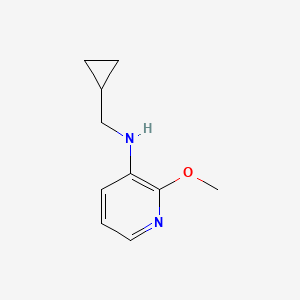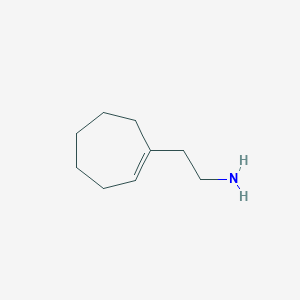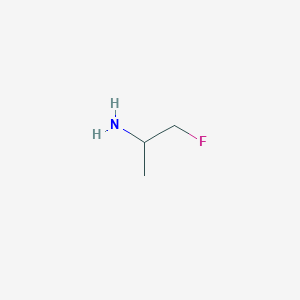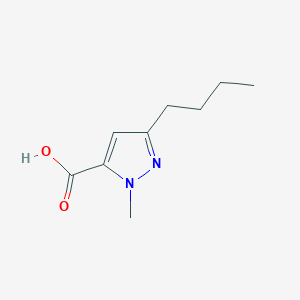
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: (1S)-1-(4-nitrophenyl)ethan-1-ol , is a chemical compound with the molecular formula C8H9NO3 . It features a chiral center, and the stereochemistry is designated as (1S) . Let’s break down its structure:
Chemical Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
IUPAC Name: this compound
This compound combines a fluoro group, a nitro group, and a hydroxyl group, making it interesting for various applications. Now, let’s explore its synthesis methods, chemical reactions, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of (1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol . One common approach involves the fluorination of an appropriate precursor. Here’s a simplified synthetic route:
Fluorination of 4-Nitrobenzaldehyde:
Industrial Production: While industrial-scale production details may vary, the fluorination step remains central. Optimization of reaction conditions, catalysts, and purification methods ensures efficient production.
Chemical Reactions Analysis
Reactivity:
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Reduction: Reduction of the nitro group to an amino group is feasible.
Substitution: The fluorine atom can be substituted with other functional groups.
Esterification: Reaction with carboxylic acids yields esters.
Fluorination: Hydrogen fluoride (HF), TBAF, or other fluorinating agents.
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
Fluorinated Aldehyde/Ketone: The fluorination step yields the desired compound.
Scientific Research Applications
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: finds applications in:
Medicinal Chemistry: As a potential pharmacophore or building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating enzyme inhibition, receptor binding, or cellular effects.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., as a drug candidate). It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related compounds, the unique combination of fluorine, nitro, and hydroxyl groups in (1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol sets it apart. Similar compounds include:
- (1S)-1-(4-nitrophenyl)ethan-1-one
- (1S)-1-(4-nitrophenyl)ethan-1-amine
- (1S)-1-(4-nitrophenyl)ethan-1-thiol
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI Key |
ALYBAZKHBOZEHB-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CF)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)



![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)

![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)




